molecular formula C17H19NO2 B7876096 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Cat. No.: B7876096
M. Wt: 269.34 g/mol
InChI Key: SMYRCVGDPSTXLQ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound characterized by its indole and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions. The resulting indole derivative is then functionalized with the benzoic acid moiety through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar indole structure but lacks the dimethyl groups.

  • 2,5-Dimethylbenzoic acid: Similar benzoic acid structure but lacks the indole moiety.

  • 4-(Indol-1-yl)benzoic acid: Similar overall structure but without the dimethyl groups on the indole ring.

Uniqueness: 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to the presence of both the indole and benzoic acid functional groups, which can provide distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-(2,5-dimethyl-4,5,6,7-tetrahydroindol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-3-8-16-14(9-11)10-12(2)18(16)15-6-4-13(5-7-15)17(19)20/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYRCVGDPSTXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general methods as outlined under Intermediate 13, starting from 4-methyl-2-(2-oxopropyl)cyclohexanone and 4-aminobenzoic acid, the title compound was isolated, in 66% yield (98% purity by HPLC). MS(ESI+): 270.5; MS(ESI−): 268.4.
[Compound]
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